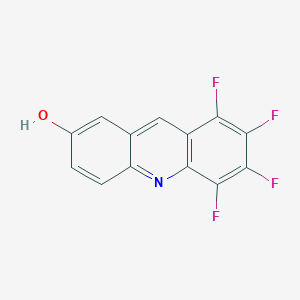![molecular formula C19H18N2 B14216033 Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- CAS No. 828276-41-1](/img/structure/B14216033.png)
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a dimethylamino group and a methylene-propenyl group. This compound is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Another method involves the use of ionic liquids as recycling agents. In this approach, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride. The ionic liquid serves multiple roles, including co-solvent, catalyst, and phase separation agent, simplifying the separation process and eliminating the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile and water. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitrobenzonitriles, sulfonylbenzonitriles, or halobenzonitriles.
Applications De Recherche Scientifique
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- has several scientific research applications:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- involves its ability to undergo intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This property makes it valuable in photophysical studies and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single nitrile group attached to a benzene ring.
4-(Dimethylamino)benzonitrile: Similar structure but lacks the methylene-propenyl group.
Benzaldehyde: Precursor in the synthesis of benzonitrile, lacks the nitrile group.
Uniqueness
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]- is unique due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property distinguishes it from other similar compounds and makes it valuable in photophysical studies and applications .
Propriétés
Numéro CAS |
828276-41-1 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-[3-[4-(dimethylamino)phenyl]buta-1,3-dien-2-yl]benzonitrile |
InChI |
InChI=1S/C19H18N2/c1-14(17-7-5-16(13-20)6-8-17)15(2)18-9-11-19(12-10-18)21(3)4/h5-12H,1-2H2,3-4H3 |
Clé InChI |
CVDOZIBBVCTIDF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C)C(=C)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


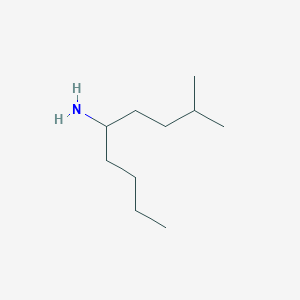
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
boranyl](/img/structure/B14215959.png)

![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
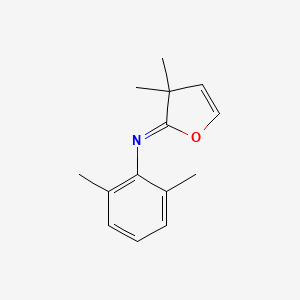
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
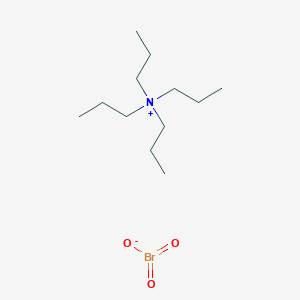
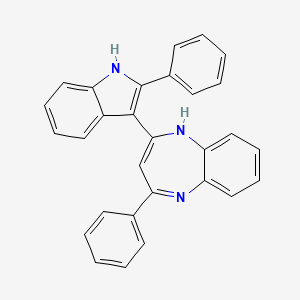
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)
